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Compound of Interest

Compound Name:
(4-Methylpiperidin-4-yl)methanol

hydrochloride

CAS No.: 1354792-85-0

Cat. No.: B580485 Get Quote

Executive Summary & Scientific Rationale
The NLRP3 (Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin

domain-containing 3) inflammasome is a critical sensor of cellular stress, implicated in

pathologies ranging from gout and type 2 diabetes to Alzheimer’s and Parkinson’s disease.

While MCC950 remains the gold-standard chemical probe, its clinical progression has been

hindered by hepatotoxicity and pharmacokinetic limitations.

This guide details the rational design, synthesis, and biological validation of next-generation

NLRP3 inhibitors. We move beyond basic inhibition to focus on direct NACHT domain

targeting, specifically inhibiting the ATPase activity required for inflammasome oligomerization.

Core Philosophy: A robust inhibitor discovery pipeline must be self-validating. Chemical

synthesis must yield high-purity chemotypes, and biological assays must distinguish between

specific NLRP3 inhibition and general immunosuppression.

Rational Drug Design: Targeting the NACHT Domain
Effective NLRP3 inhibition requires blocking the ATP-hydrolysis step within the central NACHT

domain. This step is the "checkpoint" for the conformational change from a closed (inactive) to

an open (active) state.
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Structural Logic (SAR)[1]
The Warhead: A sulfonylurea or bioisosteric sulfonyl-amide core is critical for hydrogen

bonding with the Walker A/B motifs in the NACHT domain.

The Lipophilic Tail: A hexahydro-s-indacene or similar bulky lipophilic group (as seen in

MCC950) occupies the hydrophobic pocket, locking the protein in a closed conformation.

Optimization: Current trends replace the furan moiety of MCC950 with heteroaryl rings (e.g.,

oxazoles, pyrazoles) to improve metabolic stability (CYP450 resistance) and blood-brain

barrier (BBB) permeability.

Diagram 1: NLRP3 Activation & Inhibition Pathway
This diagram illustrates the two-step activation of NLRP3 and the specific intervention point of

ATPase inhibitors.
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Caption: Mechanism of NLRP3 activation and the specific blockade of NACHT domain ATPase

activity by small molecule inhibitors.

Protocol A: Synthesis of Novel Sulfonylurea
Inhibitors
Objective: Synthesize a stable MCC950 analogue (Compound N-3) featuring a modified

heteroaryl "cap" to enhance metabolic stability. Reaction Class: Nucleophilic addition of an

amine to a sulfonyl isocyanate.

Reagents & Equipment[4]
Starting Material A: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (Lipophilic core).

Starting Material B: Chlorosulfonyl isocyanate (CSI).

Starting Material C: 3-amino-5-methylisoxazole (Heteroaryl cap).

Solvents: Anhydrous THF, DCM.

Purification: Flash Column Chromatography (SiO2), HPLC.

Step-by-Step Methodology
1. Formation of the Sulfamoyl Chloride Intermediate

Step: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM at 0°C under N2.

Action: Add Chlorosulfonyl isocyanate (1.1 eq) dropwise.

Mechanism: The amine attacks the isocyanate carbon. However, to form the sulfonyl urea

specifically, we often use a pre-formed sulfonyl carbamate or react the amine with a sulfonyl

chloride derivative.

Refined Route: A more robust route for sulfonylureas involves reacting the sulfonamide of

the heteroaryl ring with the isocyanate of the lipophilic core (or vice versa).
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Corrected Step 1 (Sulfonamide Route): React 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with

triphosgene to generate the corresponding isocyanate in situ.

Caution: Triphosgene is toxic. Use a fume hood.

Stir amine (1 eq) + triphosgene (0.35 eq) + DIPEA (2 eq) in DCM for 1h at 0°C -> RT.

2. Coupling Reaction (The Critical Step)

Step: To the isocyanate solution generated above, add the sulfonamide partner (e.g., 3-

sulfamoylisoxazole) (1.0 eq) dissolved in THF.

Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) to facilitate deprotonation

of the sulfonamide, enhancing nucleophilicity.

Conditions: Stir at Room Temperature (RT) for 12–16 hours.

Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of the isocyanate.

3. Work-up and Purification

Quench: Dilute with 1N HCl (to protonate the sulfonylurea anion). Extract with EtOAc (3x).

Wash: Brine, dry over Na2SO4, concentrate in vacuo.

Purification: Flash chromatography. Elute with a gradient of DCM:MeOH (98:2 to 90:10).

Sulfonylureas are polar and acidic; adding 0.1% acetic acid to the eluent can reduce

streaking.

Diagram 2: Synthetic Workflow (Compound N-3)
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Caption: Synthetic route for sulfonylurea-based NLRP3 inhibitors via isocyanate-sulfonamide

coupling.

Protocol B: Biological Validation (The Self-
Validating System)
A self-validating system uses orthogonal assays to confirm that the observed effect is due to

on-target inhibition and not cytotoxicity or off-target interference.

Assay 1: THP-1 Inflammasome Inhibition (Cellular
Functional Assay)
This assay measures the functional output (IL-1β release) in human monocytes.

Cell Preparation:

Differentiate THP-1 monocytes into macrophages using PMA (100 nM) for 3 hours. (Note:

Short PMA treatment avoids excessive background activation).

Plate at 1x10^5 cells/well in 96-well plates. Allow to rest for 24h.

Step 1: Priming (Signal 1):

Treat cells with LPS (100 ng/mL) for 3 hours. This upregulates NLRP3 and pro-IL-1β.[1][2]
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Step 2: Inhibitor Treatment:

Remove LPS media. Add fresh media containing the Test Inhibitor (dose-response: 1 nM –

10 µM).

Incubate for 30 minutes before activation.

Step 3: Activation (Signal 2):

Add Nigericin (10 µM) or ATP (5 mM) for 1 hour.

Readout:

Collect supernatant.[3]

Primary: Human IL-1β ELISA (R&D Systems or equivalent).

Control: LDH Release Assay (Cytotoxicity). Crucial: If LDH is high, the inhibitor is toxic, not

therapeutic.

Assay 2: NLRP3 ATPase Activity (Target Engagement)
To prove the inhibitor binds the NACHT domain, measure the inhibition of ATP hydrolysis

directly using recombinant NLRP3 protein.

Reagents: Recombinant human NLRP3 protein (NACHT domain), Ultra-Pure ATP, ADP-

Glo™ Kinase Assay (Promega).

Reaction:

Incubate NLRP3 protein (20 nM) with Test Inhibitor for 15 min at RT.

Add ATP (50 µM) to initiate the reaction. Incubate for 40 min at 37°C.

Detection:

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

Add Kinase Detection Reagent (converts ADP to light).
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Analysis:

Luminescence is proportional to ADP produced. Lower luminescence = Higher Inhibition.

Data Presentation: Comparative Analysis
Summarize your findings in a structured table.

Compound ID
IC50 (IL-1β
Release)

IC50 (ATPase
Assay)

LDH Toxicity
(CC50)

Selectivity
Index

MCC950 (Ctrl) 0.01 µM 0.04 µM > 50 µM > 5000

Compound N-3 0.05 µM 0.08 µM > 50 µM > 1000

Negative Ctrl > 10 µM > 10 µM > 50 µM N/A

Troubleshooting & Optimization
Issue: High Background IL-1β in untreated cells.

Cause: Over-stimulation with PMA or LPS contamination.

Fix: Reduce PMA time to 3h and rest cells for 24h. Use endotoxin-free water.

Issue: Inhibitor precipitates in media.

Cause: Sulfonylureas have poor aqueous solubility.

Fix: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay is <0.5%.

Issue: Inconsistent ATPase data.

Cause: NLRP3 protein instability.[4]

Fix: NLRP3 tends to aggregate. Use fresh protein and ensure buffer contains reducing

agents (DTT) and proper ionic strength.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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